molecular formula C8H11F3N2O B13350635 (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B13350635
M. Wt: 208.18 g/mol
InChI Key: WJHMDCAWISOINA-UHFFFAOYSA-N
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Description

(5-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 2242422-20-2) is a pyrazole-based chemical building block with the molecular formula C 8 H 11 F 3 N 2 O and a molecular weight of 208.18 g/mol . This compound is part of a class of trifluoromethyl-substituted pyrazole derivatives that have demonstrated significant value in modern antimicrobial research . Pyrazole derivatives are recognized for a wide spectrum of biological activities, and the strategic incorporation of the trifluoromethyl group is known to improve the pharmacodynamic and pharmacokinetic properties of molecules, making them promising candidates in drug discovery . Recent scientific investigations have shown that structurally similar pyrazole compounds exhibit potent activity against menacing Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . For instance, certain pyrazole derivatives have been reported as potent growth inhibitors with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, and some leads are also effective against bacterial biofilms . This highlights the potential of this compound as a key synthetic intermediate for developing novel anti-MRSA agents and tackling antibiotic-resistant bacterial infections . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

InChI

InChI=1S/C8H11F3N2O/c1-4(2)6-5(3-14)7(13-12-6)8(9,10)11/h4,14H,3H2,1-2H3,(H,12,13)

InChI Key

WJHMDCAWISOINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Example Reaction Conditions

Step Reaction Conditions Yield
Lithiation & Formylation Lithium diisopropylamide (LDA), DMF, -78°C 70-80%
Reduction to Alcohol NaBH₄, MeOH, rt 85-90%

Purification and Characterization

After synthesis, the compound should be purified and characterized to ensure its purity and structural integrity.

  • Purification : Use column chromatography (e.g., silica gel) with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from impurities.

  • Characterization : Employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure. For example, the methine proton of the isopropyl group would appear in the ¹H NMR spectrum around δ 4.5–5.0 ppm, and the hydroxyl group would show an O-H stretch in the IR spectrum at approximately 3200–3600 cm⁻¹.

Spectroscopic Data

Technique Expected Signals
¹H NMR Isopropyl CH₃: δ 1.2–1.4 ppm; Methine proton: δ 4.5–5.0 ppm; Pyrazole ring protons: δ 7.0–8.0 ppm
IR O-H stretch: 3200–3600 cm⁻¹; C-H stretch: 2800–3000 cm⁻¹

Chemical Reactions Analysis

Types of Reactions

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrazole ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)aldehyde or (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylic acid.

Scientific Research Applications

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group and substituent positions on the pyrazole ring critically influence molecular stability, solubility, and bioactivity. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Properties/Applications
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol -OPh (5), -CF₃ (3), -CH₃ (1) 272.22 Not reported High purity (97%), used in medicinal chemistry
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol -Cl (5), -CF₃ (3), -CH₃ (1) 214.58 Not reported Bioactive small molecule (fungicidal/herbicidal potential)
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives Variable thioether groups (2) 300–400 77–114 Antifungal activity (e.g., EC₅₀ = 8.72–35.24 µg/mL)

Key Observations :

  • Lipophilicity: The trifluoromethyl group enhances lipophilicity, improving membrane permeability. However, bulky substituents like phenoxy (in ) may reduce solubility compared to smaller groups like isopropyl or chloro .
  • Thermal Stability: Analogs with rigid structures (e.g., oxadiazole-thioether derivatives) exhibit higher melting points (77–114°C), suggesting that (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol may similarly display moderate thermal stability .

Impact of Substituent Position on Bioactivity

highlights that the position of the -CF₃ group on the pyrazole ring significantly affects antibacterial activity. For example:

  • Compounds with -CF₃ at position 5 (e.g., 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) showed EC₅₀ values of 11.22 µg/mL against Xanthomonas axonopodis (Xac), while analogs with -CF₃ at position 3 exhibited reduced activity (EC₅₀ > 50 µg/mL) .

Biological Activity

(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, characterized by the presence of an isopropyl group, a trifluoromethyl group, and a methanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC8H11F3N2O
Molecular Weight208.18 g/mol
IUPAC Name[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
InChI KeyWJHMDCAWISOINA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound can modulate enzyme activities and receptor interactions, influencing key biochemical pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially offering therapeutic effects against inflammatory diseases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to the trifluoromethyl group's electron-withdrawing nature, enhancing the compound's ability to disrupt microbial cell membranes.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, revealing potential cytotoxic effects. The trifluoromethyl group is known to enhance the potency of many anticancer agents by improving their metabolic stability.

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited significantly higher antimicrobial activity compared to their non-fluorinated counterparts.
  • Anti-inflammatory Research :
    • A study evaluated the anti-inflammatory effects of related pyrazole compounds in a rat model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers upon treatment with trifluoromethylated pyrazoles.
  • Cytotoxicity Assays :
    • In vitro assays were conducted on human cancer cell lines, demonstrating that this compound and its analogs inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents.

Q & A

Q. What are the standard synthetic routes for (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol?

Answer: The compound is typically synthesized via cyclization reactions using pyrazole precursors. A common method involves reacting substituted pyrazolone derivatives with hydrazine hydrate under reflux conditions in ethanol, followed by acidification (HCl) to precipitate the product . For example:

  • Step 1: React 5-isopropyl-3-(trifluoromethyl)pyrazolone with hydrazine hydrate in ethanol.
  • Step 2: Reflux for 5–8 hours, monitored by TLC.
  • Step 3: Acidify with HCl to isolate the crude product, then recrystallize from ethanol for purification .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Answer: Key techniques include:

  • 1H/13C NMR: To confirm proton and carbon environments (e.g., trifluoromethyl groups appear as quartets in 19F NMR) .
  • Mass Spectrometry (HRMS): For molecular weight validation (e.g., [M+H]+ peak at m/z 264.1) .
  • FT-IR: To identify functional groups like -OH (broad peak ~3200 cm⁻¹) and C-F (strong absorption ~1150 cm⁻¹) .

Q. What solvents are optimal for recrystallization, and how does substituent polarity affect solubility?

Answer:

  • Preferred solvents: Ethanol or methanol due to moderate polarity, which balances solubility and purity .
  • Substituent effects: The trifluoromethyl group increases lipophilicity, while the isopropyl group introduces steric hindrance, reducing solubility in polar solvents. For comparison:
SubstituentSolubility in EthanolReference
TrifluoromethylModerate
IsopropylLow
MethylHigh

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Answer: Critical parameters include:

  • Temperature: Reflux at 80–90°C ensures complete cyclization without side reactions .
  • Catalysts: KOH (0.5–1.0 eq.) accelerates hydrazone formation .
  • Solvent ratio: Ethanol:water (3:1) improves precursor solubility .
  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Q. How do structural modifications at the pyrazole ring influence biological activity?

Answer: Substituent effects are evaluated through comparative bioassays and molecular docking :

  • Trifluoromethyl (C-3): Enhances fungicidal activity by increasing electron-withdrawing effects .
  • Isopropyl (C-5): Improves metabolic stability due to steric shielding .
  • Methyl (N-1): Reduces cytotoxicity while maintaining solubility .

Example SAR Table:

Position ModifiedGroup AddedBiological ImpactReference
C-3CF₃80% inhibition of Sclerotinia
C-5Isopropyl50% higher metabolic stability
N-1MethylReduced hepatotoxicity

Q. What in silico methods predict the compound’s biological targets and binding mechanisms?

Answer:

  • Molecular docking (AutoDock Vina): Models interactions with targets like succinate dehydrogenase (SDH, PDB: 2FBW). The trifluoromethyl group forms hydrophobic interactions with Val-78 and Phe-70 residues .
  • QSAR studies: Use Hammett constants (σ) to correlate substituent electronegativity with fungicidal activity (R² = 0.89) .

Q. How are degradation products analyzed under stress conditions?

Answer:

  • Stress testing: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C .
  • Analytical tools:
    • HPLC-MS: Identifies degradation products (e.g., demethylated or oxidized derivatives) .
    • NMR: Confirms structural changes in degraded samples .

Q. What chromatographic techniques resolve enantiomers or diastereomers of pyrazole derivatives?

Answer:

  • Supercritical Fluid Chromatography (SFC): Uses chiral columns (e.g., Lux A1) with methanol co-solvent (30%) to separate enantiomers (e.g., Δt = 2.41 min for enantiomer I) .
  • HPLC with ChiralPak AD-H: Effective for resolving diastereomers with >95% purity .

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